MIBAMPATOR

Description

Overview of Glutamatergic Neurotransmission and AMPA Receptors

Glutamatergic neurotransmission represents the primary mode of fast excitatory signaling within the mammalian central nervous system (CNS). cardiff.ac.ukabcam.cnnih.gov The amino acid glutamate (B1630785) functions as the principal excitatory neurotransmitter, mediating communication between neurons by binding to specific receptors located on the postsynaptic membrane. nih.govrcsb.org Glutamate acts on two main classes of receptors: ionotropic and metabotropic receptors. cardiff.ac.uknih.gov Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that, upon binding of glutamate, facilitate the rapid influx of cations, leading to depolarization of the postsynaptic neuron and the generation of excitatory postsynaptic potentials (EPSPs). abcam.cnnih.gov

There are three main subtypes of ionotropic glutamate receptors, classified based on their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. cardiff.ac.uknih.govmdpi.com AMPA receptors (AMPARs) are predominantly responsible for mediating the majority of fast excitatory neurotransmission in the CNS. abcam.cnwikipedia.org They are crucial for rapid neuronal communication and play a significant role in fundamental brain functions, including learning and memory. wikipedia.orgfrontiersin.org

Structurally, AMPA receptors are tetrameric complexes typically composed of four subunits (GluA1, GluA2, GluA3, and GluA4). rcsb.orgwikipedia.org Each subunit contains a ligand-binding domain that recognizes glutamate and an ion channel pore that spans the neuronal membrane. rcsb.orgwikipedia.org The subunit composition influences the receptor's functional properties, such as ion permeability and gating kinetics. wikipedia.org Upon glutamate binding, AMPA receptors undergo a conformational change that opens the ion channel, allowing the passage of ions like Na⁺ and K⁺. abcam.cnwikipedia.org A key characteristic of AMPA receptor function is rapid desensitization, a process where the channel closes quickly even in the continued presence of glutamate. rcsb.orgwikipedia.orgmdpi.com

Rationale for Allosteric Modulation of AMPA Receptors in Central Nervous System Research

Dysfunction of the glutamatergic signaling pathway has been implicated in the pathophysiology of numerous psychiatric and neurological disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, and mood disorders. cardiff.ac.uk Given the central role of AMPA receptors in excitatory neurotransmission and synaptic plasticity, modulating their activity presents an attractive therapeutic strategy for these conditions. cardiff.ac.ukabcam.cnfrontiersin.orgresearchgate.net

Direct activation of AMPA receptors by agonists can lead to excessive neuronal excitation, potentially causing excitotoxicity and associated side effects like seizures and neurotoxicity. mdpi.comnih.govwikipedia.org This has limited the clinical utility of direct AMPA agonists. mdpi.com Allosteric modulation offers an alternative approach to influencing AMPA receptor function. Allosteric modulators bind to sites on the receptor complex distinct from the orthosteric glutamate binding site. mdpi.comwikipedia.orgplos.org Positive allosteric modulators (PAMs) enhance the receptor's response to the endogenous neurotransmitter, glutamate, without directly activating the channel themselves. mdpi.commdpi.comwikipedia.orgplos.orgresearchgate.net This mechanism is considered advantageous as it maintains the physiological, activity-dependent nature of synaptic transmission, potentially reducing the risk of widespread overexcitation and associated adverse effects. mdpi.commdpi.comwikipedia.org

AMPA-PAMs can potentiate AMPA receptor currents by influencing gating kinetics, primarily by inhibiting desensitization and/or slowing the rate of deactivation, thereby prolonging the opening time of the ion channel in the presence of glutamate. cardiff.ac.ukmdpi.commdpi.complos.orgnih.gov This enhancement of synaptic currents can facilitate synaptic transmission and plasticity, processes crucial for cognitive function and believed to be impaired in various neurological and psychiatric conditions. mdpi.comresearchgate.netplos.org

Historical Perspective on AMPA Receptor Positive Allosteric Modulators (AMPA-PAMs)

The investigation into AMPA receptor modulation has a history spanning several decades. Early research identified compounds like cyclothiazide (B1669527) and aniracetam (B1664956) as molecules capable of potentiating AMPA receptor responses. nih.gov These early compounds provided initial proof-of-concept for the feasibility of allosteric modulation of AMPARs. Cyclothiazide, for instance, is known to prevent desensitization. nih.gov

Over time, research efforts led to the discovery and development of various chemotypes of AMPA-PAMs. cardiff.ac.ukmdpi.com These modulators were broadly categorized based on their impact on AMPAR signaling into "low-impact" (Type I) and "high-impact" (Type II) potentiators. wikipedia.orgwikipedia.org Low-impact PAMs, such as CX516, generally have a less pronounced effect on AMPAR activation and may not significantly affect the half-width of the field excitatory postsynaptic potential or induce BDNF expression. wikipedia.orgmdpi.com High-impact PAMs, on the other hand, can elicit more robust increases in AMPAR signaling and may completely eliminate desensitization of certain receptor isoforms. wikipedia.orgresearchgate.netwikipedia.org The discovery of different binding sites for these modulators on the AMPA receptor complex has contributed to understanding their diverse pharmacological profiles. plos.orgnih.govnih.gov The development of the biarylalkylsulfonamide series, including compounds like LY-404187 and LY-451646, represented a step in the evolution of AMPA-PAM research, eventually leading to the investigation of dimeric structures such as LY-451395 (MIBAMPATOR). mdpi.com

Current Research Landscape of MIBAMPATOR (B1677121) (LY-451395)

MIBAMPATOR, also known by its code name LY-451395, is a chemical compound classified as a biarylpropylsulfonamide AMPA receptor potentiator. mdpi.comnih.govtandfonline.compagepressjournals.org It has been characterized as a "high-impact" AMPA-PAM, indicating its capacity for comparatively more robust potentiation of AMPA receptor signaling. wikipedia.orgwikipedia.org

Academic and pharmaceutical research involving MIBAMPATOR has primarily focused on understanding its pharmacological profile and evaluating its potential therapeutic applications in neurological and psychiatric disorders where glutamatergic dysfunction is implicated. cardiff.ac.ukmdpi.comresearchgate.net Investigations have explored its effects on the biophysical properties of both recombinant and native AMPA receptors, examining how it influences parameters such as current amplitude, desensitization, and deactivation in the presence of glutamate. researchgate.net Studies have also investigated its interaction with AMPA receptor auxiliary subunits, such as stargazin, which can influence the receptor's functional properties and sensitivity to PAMs. cardiff.ac.ukresearchgate.net

MIBAMPATOR has been evaluated in clinical trials, particularly for conditions like Alzheimer's disease. mdpi.comwikipedia.orgnih.govtandfonline.compagepressjournals.orgresearchgate.netresearchgate.netnih.govpatsnap.com These investigations aimed to assess its effects on cognitive deficits and neuropsychiatric symptoms associated with the disease, such as agitation and aggression. nih.govtandfonline.compagepressjournals.orgresearchgate.netnih.gov

Scope and Objectives of MIBAMPATOR Academic Investigations

Academic investigations into MIBAMPATOR are broadly aimed at elucidating its precise mechanism of action at the molecular and cellular levels and understanding its effects within complex neural circuits. Key objectives include:

Characterizing the binding site(s) of MIBAMPATOR on the AMPA receptor complex and how its binding stabilizes the receptor in an active conformation. mdpi.complos.orgnih.gov

Investigating the differential effects of MIBAMPATOR on AMPA receptors composed of different subunits and splice variants (flip/flop), as well as its modulation by auxiliary proteins. cardiff.ac.ukwikipedia.orgplos.orgresearchgate.net

Examining the impact of MIBAMPATOR on synaptic transmission and plasticity, such as long-term potentiation (LTP), in various brain regions. mdpi.complos.org

Comparing the pharmacological profile of MIBAMPATOR to other AMPA-PAMs, particularly in terms of potency and effects on receptor kinetics. researchgate.netmdpi.com

Exploring the effects of MIBAMPATOR in preclinical animal models of neurological and psychiatric conditions to understand its potential therapeutic utility and the underlying neurobiological mechanisms. cardiff.ac.ukresearchgate.netwikipedia.orgmdpi.com

While clinical trials have explored MIBAMPATOR's effects in human populations, academic research continues to contribute to the fundamental understanding of this compound's interaction with the glutamatergic system and its potential as a tool for probing AMPA receptor function.

Detailed Research Findings on MIBAMPATOR

Research has characterized MIBAMPATOR (LY-451395) as a high-impact AMPA receptor positive allosteric modulator. wikipedia.orgwikipedia.org Studies using recombinant AMPA receptors expressed in cell lines have shown that MIBAMPATOR increases glutamate-evoked current amplitudes. researchgate.net Notably, it has been found to completely eliminate desensitization in AMPA receptors containing the flip splice isoform, while slowing desensitization to varying degrees in receptors containing the flop isoform. researchgate.net MIBAMPATOR has also been shown to slow the deactivation of GluA receptors at saturating concentrations. researchgate.net

Investigations into the interaction of MIBAMPATOR with auxiliary proteins have indicated that AMPA receptors incorporating stargazin exhibit a significant slowing of deactivation by MIBAMPATOR compared to receptors complexed with the γ8 auxiliary protein. researchgate.net These findings suggest that the efficacy of MIBAMPATOR is sensitive to the specific auxiliary proteins associated with the AMPA receptor complex. researchgate.net

Studies in slice preparations from wildtype mice have corroborated findings from recombinant systems, demonstrating that MIBAMPATOR slows the decay of both evoked and spontaneous EPSCs. researchgate.net It was observed that MIBAMPATOR prolonged the decay of AMPA receptor currents to a greater extent than another PAM, PF-04958242. researchgate.net Furthermore, EPSCs at CA1 pyramidal cell synapses were slowed to a lesser degree by MIBAMPATOR compared to granule cell EPSCs, suggesting potential regional differences in its effects, possibly related to variations in AMPA receptor subunit composition or associated proteins. researchgate.net

Preclinical studies comparing MIBAMPATOR with other AMPA-PAMs, such as CX717 and LY503430, have also been conducted. One study assessing neuronal viability found that MIBAMPATOR, similar to LY503430, reduced neuronal viability in a dose-dependent manner at lower concentrations, unlike CX717 which did not show significant toxicity at high concentrations. mdpi.com Specifically, LY451395 reduced neuronal viability with an IC50 of approximately 2.9 μM in these in vitro experiments. mdpi.com Both MIBAMPATOR and LY503430 were noted to completely offset desensitization at 3 μM. mdpi.com

Clinical investigations of MIBAMPATOR have included trials in patients with Alzheimer's disease. mdpi.comwikipedia.orgnih.govtandfonline.compagepressjournals.orgresearchgate.netresearchgate.netnih.govpatsnap.com A Phase 2 trial evaluating its effects on cognition in patients with mild-to-moderate AD dementia did not find efficacy for cognition. wikipedia.orgnih.govtandfonline.comresearchgate.net However, a significant improvement was noted on a neuropsychiatric secondary measure. wikipedia.orgnih.govtandfonline.comresearchgate.net A subsequent Phase 2 trial specifically assessing MIBAMPATOR for the treatment of agitation and aggression in patients with AD did not observe significant benefits on agitation/aggression symptoms compared to placebo, although a secondary outcome measure related to behaviors associated with prefrontal cortical dysfunction was positively affected. nih.govtandfonline.compagepressjournals.orgnih.gov MIBAMPATOR was also found to be beneficial in AD-related apathy in some studies. patsnap.com Despite some positive findings on secondary or specific measures, the clinical trials for cognition and agitation/aggression in AD were ultimately terminated. mdpi.comresearchgate.net

| Study Type | Finding | Value/Observation | Source |

| In vitro (Neuronal Viability) | IC50 for reduction in neuronal viability | ~2.9 μM | mdpi.com |

| In vitro (Desensitization) | Effect on desensitization at 3 μM | Completely offset desensitization (compared to LY503430) | mdpi.com |

| In vitro (Desensitization) | Effect on flip splice isoform receptors | Completely eliminated desensitization | researchgate.net |

| In vitro (Desensitization) | Effect on flop splice isoform receptors | Slowed desensitization to differing degrees | researchgate.net |

| In vitro (Deactivation) | Effect on deactivation at saturating concentrations | Slowed deactivation (compared to PF-04958242) | researchgate.net |

| In vitro (Auxiliary Proteins) | Sensitivity to stargazin | Slowed deactivation to a significant extent when stargazin is incorporated | researchgate.net |

| Slice Preparation (EPSC Decay) | Effect on evoked and spontaneous EPSC decays | Slowed decay (more than PF-04958242) | researchgate.net |

| Slice Preparation (EPSC Decay) | Regional difference (CA1 vs Granule cells) | Less slowing of EPSC decay in CA1 pyramidal cells compared to granule cells | researchgate.net |

| Clinical Trial (AD Cognition) | Efficacy on ADAS-Cog | No efficacy found | wikipedia.orgnih.govtandfonline.comresearchgate.net |

| Clinical Trial (AD NPS) | Efficacy on neuropsychiatric secondary measure | Significant improvement observed | wikipedia.orgnih.govtandfonline.comresearchgate.net |

| Clinical Trial (AD Agitation/Aggression) | Efficacy on agitation/aggression symptoms (NPI-4-A/A) | No significant benefits observed | nih.govtandfonline.compagepressjournals.orgnih.gov |

| Clinical Trial (AD Agitation/Aggression) | Efficacy on behaviors associated with prefrontal cortical dysfunction | Positively affected | tandfonline.compagepressjournals.org |

| Clinical Trial (AD Apathy) | Efficacy on apathy | Beneficial effect observed in some studies | patsnap.com |

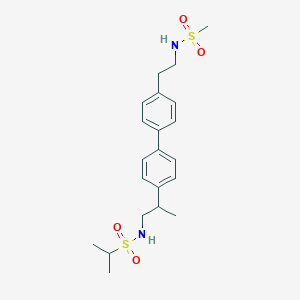

Structure

3D Structure

Properties

Molecular Formula |

C21H30N2O4S2 |

|---|---|

Molecular Weight |

438.6 g/mol |

IUPAC Name |

N-[2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide |

InChI |

InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3 |

InChI Key |

ULRDYYKSPCRXAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C |

Origin of Product |

United States |

Molecular Mechanism of Action and Receptor Interaction Dynamics

Direct Allosteric Modulation of AMPA Receptor Function

Positive allosteric modulators like MIBAMPATOR (B1677121) bind to sites on the AMPA receptor distinct from the primary agonist (glutamate) binding site. nih.govmdpi.com This binding event influences the receptor's conformation and function, ultimately enhancing the synaptic response mediated by AMPARs. nih.gov

Specificity of MIBAMPATOR Binding to Allosteric Sites

AMPA receptor PAMs bind to an allosteric site located at the interface between the subunits of the dimeric ligand-binding domain (LBD). mdpi.comnih.gov This binding pocket is described as having a symmetrical structure with central and side pockets, capable of accommodating molecules of varying sizes and chemical structures. mdpi.com While specific co-crystallography or Cryo-EM data for MIBAMPATOR binding were not found in the immediate search results, studies on other AMPAR PAMs indicate that these modulators bind within this LBD dimer interface. nih.govnih.gov The binding site involves interactions with residues in the LBD, and mutations in these residues can disrupt modulator function. nih.govcore.ac.uk

Modulation of Receptor Desensitization and Deactivation Properties

A key mechanism by which AMPAR potentiators enhance signaling is by slowing the processes of desensitization and deactivation. nih.govapexbt.complos.org Desensitization is the rapid closure of the ion channel despite the continued presence of the agonist, while deactivation is the closing of the channel after the removal of the agonist. core.ac.uk By inhibiting or slowing these processes, MIBAMPATOR prolongs the opening of the ion channel, thereby increasing the magnitude and duration of the AMPA receptor-mediated current. apexbt.complos.org Studies on other AMPAR PAMs, such as cyclothiazide (B1669527) and CX614, have shown that they can significantly slow both desensitization and deactivation kinetics. nih.gov

Subunit Selectivity Profiles (e.g., GluA1, GluA2, GluA3, GluA4)

AMPA receptors are heterotetramers typically composed of combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. nih.govwikipedia.org The subunit composition influences the receptor's functional properties, including kinetics and ion permeability. nih.govfrontiersin.orgfrontiersin.org While some AMPAR PAMs show differential effects on splice variants (flip/flop), the search results did not provide specific detailed subunit selectivity profiles for MIBAMPATOR across all four subunits (GluA1, GluA2, GluA3, GluA4). However, general AMPAR PAMs can show varying degrees of potentiation depending on the subunit composition and splice variant. plos.orgacs.org The presence of the GluA2 subunit, in particular, is crucial as it typically renders the receptor impermeable to calcium ions due to RNA editing. nih.govfrontiersin.org

Ligand-Binding Domain (LBD) Interactions and Conformational Changes

The LBD of each AMPA receptor subunit forms a "clamshell" structure that closes around the agonist. nih.gov Positive allosteric modulators bind at the interface between the LBD dimers. mdpi.comnih.gov

Structural Insights from Co-crystallography or Cryo-EM (if available in literature for MIBAMPATOR or close analogs)

While direct structural data (co-crystallography or Cryo-EM) for MIBAMPATOR bound to the AMPA receptor was not found in the provided search results, structural studies on other AMPAR PAMs provide insights into the general binding site and induced conformational changes. Co-crystal structures of the GluA2 LBD with PAMs like aniracetam (B1664956) and CX614 show binding within the dimer interface, adjacent to the "hinge" region of the LBD clamshell. nih.gov This binding is thought to stabilize the closed-cleft, agonist-bound conformation of the LBD, thereby slowing deactivation. nih.gov Cryo-EM studies of full-length AMPA receptors in complex with auxiliary proteins like TARPs and positive allosteric modulators have revealed how these modulators can influence the conformation of the LBD gating ring and stabilize the activated state of the receptor. biorxiv.orgnih.gov These studies highlight the dynamic nature of the AMPA receptor complex and how allosteric modulators can influence the interplay between different domains. cam.ac.ukyoutube.com

Identification of Key Residues Involved in Allosteric Modulation

Positive allosteric modulators of AMPA receptors are understood to bind at the interface between the subunits within the dimeric ligand-binding domain of the receptor. mdpi.com While specific key residues for MIBAMPATOR's interaction have not been explicitly detailed in the available literature, studies on other AMPAR potentiators, such as LT-102, indicate binding to the allosteric site formed by the intradimer interface, specifically within the GluA2 subunit. nih.gov Analysis of the binding modes of various AMPAR PAMs suggests a conserved central subpocket within this interface plays a key role, mediated by interactions with amino acid residues and a network of water molecules. mdpi.com Further research is required to precisely map the key residues involved in MIBAMPATOR's specific allosteric interaction with the AMPA receptor complex.

Influence on Synaptic Plasticity Mechanisms

AMPA receptors are fundamental to synaptic plasticity, the process by which synapses strengthen or weaken over time, underlying learning and memory. wikiwand.comwikipedia.orgresearchgate.net As an AMPAR potentiator, MIBAMPATOR influences these mechanisms by enhancing glutamatergic synaptic transmission. nih.govresearchgate.net

Effects on Long-Term Potentiation (LTP) in Preclinical Models

Long-term potentiation (LTP) is a widely studied form of synaptic plasticity characterized by a sustained increase in synaptic strength following high-frequency stimulation. AMPA receptors play a crucial role in the induction and expression of LTP, with the synaptic incorporation of AMPARs being essential for this process. nih.govwikiwand.comwikipedia.org AMPAR potentiators, including both high-impact and low-impact ampakines, have been shown to augment the induction of LTP in preclinical models, a process considered critical for learning and memory. mdpi.com While direct electrophysiological data specifically demonstrating MIBAMPATOR's facilitation of LTP in preclinical models was not explicitly found, its classification as a high-impact AMPAR potentiator wikipedia.org strongly suggests that it would enhance LTP, consistent with the known effects of other compounds in this class. AMPA receptor impairment has been reported to disrupt LTP in the hippocampus. nih.gov

Effects on Long-Term Depression (LTD) in Preclinical Models

Information specifically detailing the effects of MIBAMPATOR on Long-Term Depression (LTD) in preclinical models was not available in the consulted sources.

Modulation of Synaptic Transmission and Excitatory Postsynaptic Currents (EPSCs)

MIBAMPATOR has been utilized in electrophysiological studies to characterize AMPAR synaptic and single-channel currents in brain slices from adult rats and non-human primates. patsnap.comresearchgate.net These studies demonstrate that MIBAMPATOR can be used to assess the responses of native AMPARs and measure AMPAR-driven excitatory postsynaptic currents (EPSCs). patsnap.comresearchgate.net AMPA receptor potentiators like MIBAMPATOR augment glutamatergic synaptic responses, which control fast synaptic transmission, by slowing the desensitization process and thereby enhancing AMPA receptor signaling. nih.govresearchgate.net Electrophysiological techniques, such as whole-cell patch-clamp recordings, are standard methods for measuring AMPAR-mediated EPSC amplitude and paired-pulse ratio, providing insights into the compound's influence on synaptic transmission dynamics. nih.gov

Downstream Intracellular Signaling Cascades

Activation of AMPA receptors initiates downstream intracellular signaling cascades that contribute to various neuronal functions, including synaptic plasticity. wikipedia.org

Effects on Intracellular Calcium Dynamics (e.g., in cultured neurons)

Synaptic activity and fluctuations in intracellular calcium levels play a significant role in regulating the intracellular transport of newly synthesized AMPARs in cultured neurons. nih.govu-bordeaux.fr Changes in intracellular Ca2+ concentrations have been shown to strongly modulate the transport of GluA1-containing vesicles, with elevated calcium levels potentially slowing or arresting vesicle movement. nih.govu-bordeaux.fr While a direct, specific study detailing MIBAMPATOR's immediate effects on intracellular calcium dynamics in cultured neurons was not found, the potentiation of AMPAR activity by MIBAMPATOR would be expected to influence calcium influx through calcium-permeable AMPA receptors (if present) and indirectly through the depolarization-dependent activation of NMDA receptors and voltage-gated calcium channels, thereby impacting intracellular calcium concentrations and related downstream signaling events that regulate processes like receptor trafficking. biorxiv.orgnih.gov Studies on related compounds have employed calcium influx assays in cultured neurons to assess their activity. nih.gov

Activation of Protein Kinases and Phosphatases

The modulation of AMPA receptor activity by compounds like MIBAMPATOR can indirectly influence the activity of various intracellular signaling pathways, including those involving protein kinases and phosphatases. Protein phosphorylation, regulated by the balance between protein kinases (which add phosphate (B84403) groups) and protein phosphatases (which remove them), is a critical post-translational modification that controls protein activity, localization, and interactions. mdpi.comnih.gov

While direct studies specifically detailing MIBAMPATOR's impact on protein kinases and phosphatases are limited in the provided search results, the broader context of AMPA receptor potentiation suggests potential downstream effects. AMPA receptor activation is known to trigger intracellular signaling cascades that can involve various kinases, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and members of the MAPK family (e.g., ERK1/2), which play roles in synaptic plasticity and neuronal function. mdpi.comnih.gov Similarly, protein phosphatases like PP1 and PP2A are crucial regulators of synaptic plasticity and can be influenced by the state of synaptic activity. nih.govfrontiersin.orgmdpi.com The enhanced AMPA receptor signaling induced by MIBAMPATOR could theoretically lead to altered activity or phosphorylation states of these enzymes, thereby influencing downstream cellular processes.

Modulation of Neurotrophic Factor Expression (e.g., BDNF) in In Vitro and In Vivo Preclinical Systems

Activation of AMPA receptors has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in both in vitro and in vivo systems. nih.gov BDNF is a crucial neurotrophic factor involved in neuronal growth, survival, and synaptic plasticity. mdpi.commdpi.comfrontiersin.org AMPA receptor potentiators, including MIBAMPATOR, can promote long-term changes in glutamatergic synaptic signaling and modulate trophic pathways. nih.gov

Preclinical studies have indicated that compounds with AMPA receptor potentiating activity can influence BDNF levels. For instance, another AMPA receptor PAM, HBT1, showed neurotrophic properties and increased BDNF levels in primary neurons in preclinical studies. mdpi.com While direct experimental data specifically on MIBAMPATOR's effect on BDNF expression is not extensively detailed in the provided results, the established link between AMPA receptor activation and BDNF expression in preclinical models suggests that MIBAMPATOR, as a potent AMPA receptor potentiator, would likely influence BDNF levels in similar systems. Activation of AMPA receptors is capable of increasing BDNF expression in vitro and in vivo. nih.gov This modulation of neurotrophic factor expression is considered a potential mechanism through which AMPA receptor potentiators could exert therapeutic effects in neurological conditions. nih.gov

Table 1: Key Information on MIBAMPATOR

| Property | Value | Source |

| Developmental Code Name | LY-451395 | wikipedia.orgpharmakb.com |

| Chemical Class | Biarylpropylsulfonamide | wikipedia.org |

| Primary Mechanism | Positive Allosteric Modulator (PAM) of AMPA Receptor | wikipedia.orgpharmakb.com |

| PubChem CID | 9889366 | wikipedia.orguni.lu |

| Molecular Formula | C21H30N2O4S2 | wikipedia.orguni.lu |

| Molar Mass | 438.60 g/mol | wikipedia.org |

| CAS Number | 375345-95-2 | wikipedia.orgpharmakb.com |

Table 2: Preclinical Findings Related to AMPA Receptor Potentiation and Neurotrophic Factors

| Area of Study | Key Finding | In Vitro/In Vivo | Source |

| AMPA Receptor Activation | Capable of increasing BDNF expression. | In Vitro, In Vivo | nih.gov |

| AMPA Receptor Potentiators | Can promote long-term changes in glutamatergic synaptic signaling and modulate trophic pathways. | Not specified | nih.gov |

| HBT1 (related compound) | Showed neurotrophic properties and increased BDNF levels. | In Vitro | mdpi.com |

Preclinical Pharmacodynamics and Efficacy in Animal Models

Behavioral Phenotype Modulation

Studies in animal models have explored Mibampator's capacity to modulate a range of behaviors, particularly those relevant to cognitive function and neuropsychiatric conditions.

Enhancement of Cognitive Functions (e.g., learning, memory) in Rodent Models

High-impact AMPAR potentiators, including Mibampator (B1677121), have been shown to enhance cognition and memory in animals at low doses. wikipedia.org For instance, Mibampator has demonstrated cognitive-enhancing effects on place learning in mice. medkoo.com While AMPA receptor modulators have been investigated as cognitive enhancers, their clinical translation has faced challenges. researchgate.net

Amelioration of Deficits in Animal Models of Neurological Disorders (e.g., ethanol-induced deficits)

Mibampator has shown efficacy in reversing the central effects of acute ethanol (B145695) intoxication in rats. cenmed.commedchemexpress.com Specifically, Mibampator significantly and dose-dependently reversed ethanol-induced deficits in both motor coordination and performance in operant tasks where animals were trained to press a lever for food reward. cenmed.commedchemexpress.com Ethanol is known to disrupt memory and learning in animal models, affecting the hippocampus and cholinergic neurons and interfering with the glutamatergic system at higher doses. ecronicon.netnih.gov

| Model/Deficit | Species | Mibampator Effect | Citation |

| Ethanol-induced deficits | Rat | Reversed deficits in motor coordination and operant task performance | cenmed.commedchemexpress.com |

Impact on Affective Behaviors in Preclinical Stress Models

Animal models of stress, such as chronic mild stress (CMS) and social defeat stress, are used to study affective behaviors resembling aspects of human depression and anxiety. unifr.chsbu.ac.irnih.gov These models can induce behavioral changes including anhedonia, social avoidance, despair, and anxiety. sbu.ac.irnih.gov While the search results mention the use of stress models to study affective behaviors and the impact of stress on cognitive processes and affective deficits unifr.chsbu.ac.irnih.govmdpi.comscielo.br, specific data on Mibampator's impact on affective behaviors within these preclinical stress models was not prominently found in the provided snippets. However, Mibampator was under development for agitation/aggression in Alzheimer's disease, and a clinical trial showed improvement on a neuropsychiatric measure (FrSBe) which includes domains related to apathy and executive dysfunction. wikipedia.orgnih.gov While this is clinical data, it suggests a potential impact on behaviors that can be altered in stress models.

Neurodevelopmental Animal Models (if applicable)

Neurodevelopmental disorders (NDDs) are complex conditions affecting brain development, and animal models, including rodents, are used to study their mechanisms and evaluate potential therapies. frontiersin.orgmq.edu.auusp.br These models can exhibit behavioral and functional alterations. frontiersin.org While the search results discuss the use of animal models in neurodevelopmental research and the implication of genes related to glutamate (B1630785) receptors in NDDs tcdb.org, there is no specific information within the provided snippets detailing preclinical studies of Mibampator in neurodevelopmental animal models.

Neurophysiological Correlates of Efficacy

Investigating the neurophysiological effects of Mibampator in animals helps to understand the neural basis of its observed behavioral effects.

Electroencephalography (EEG) and Evoked Potential Studies in Animals

Electroencephalography (EEG) and evoked potentials (EPs) are techniques used to measure electrical activity in the brain and assess neural responses to stimuli in animals. mdpi.comkce.fgov.beresearchgate.net These methods can provide insights into how compounds like Mibampator modulate neuronal network activity and synaptic transmission. AMPA receptor potentiators are known to augment glutamatergic synaptic responses. nih.gov Studies in rats have utilized techniques like recording local field potentials (EEG) and evoked field potentials to assess the effects of compounds on cortical oscillation and synaptic plasticity. researchgate.net While the provided search results discuss the use of EEG and evoked potentials in animal studies and the neurophysiological effects of AMPAR potentiators nih.govmdpi.comkce.fgov.beresearchgate.netresearchgate.net, specific detailed findings of Mibampator's effects in animal EEG and evoked potential studies were not extensively available in the provided snippets.

Local Field Potential (LFP) Analysis in Specific Brain Regions

Studies investigating the effects of MIBAMPATOR (LY451395) on local field potentials (LFPs) in specific brain regions of animal models have been conducted. Research in urethane-anesthetized rats, focusing on subiculum-medial prefrontal cortex (mPFC) interactions, evaluated the effects of LY451395 on LFP oscillations. Findings indicated that LY451395 influenced LFP oscillations in the mPFC researchgate.net. The evaluation also included effects on paired-pulse facilitation (PPF), which can provide insights into presynaptic release probability researchgate.net.

Neuronal Firing Pattern Modulation

While direct detailed analysis of specific neuronal firing patterns (e.g., burst firing, tonic firing) modulated by MIBAMPATOR in animal models is not extensively detailed in the available search results, its action as an AMPAR potentiator suggests an influence on excitatory neurotransmission and, consequently, neuronal activity. MIBAMPATOR (LY451395) has been shown to facilitate long-term potentiation (LTP) in mouse hippocampal slices researchgate.net. LTP is a persistent strengthening of synapses based on recent patterns of activity, which is closely linked to changes in neuronal firing efficacy. Preclinical rodent studies with mibampator also raised concerns for tremor and convulsions, which can be indicative of altered neuronal excitability nih.gov.

Immunohistochemical and Molecular Biomarker Alterations in Animal Brains

Preclinical investigations have explored the impact of MIBAMPATOR on certain molecular biomarkers in the brains of animal models.

Synaptic Protein Expression Changes

Studies in mouse hippocampal slices treated with LY451395 (MIBAMPATOR) have demonstrated an increase in brain-derived neurotrophic factor (BDNF) protein levels researchgate.net. BDNF is a crucial neurotrophic factor involved in synaptic plasticity, neuronal survival, and differentiation. While BDNF is not a structural synaptic protein itself, its upregulation can influence synaptic function and potentially lead to alterations in synaptic protein expression over time.

Neurotransmitter Release Profiles

Information specifically detailing the direct effects of MIBAMPATOR on neurotransmitter release profiles in animal models is limited in the available search results. However, the observed effects of LY451395 on paired-pulse facilitation (PPF) in the rat mPFC researchgate.net can indirectly suggest modulation of presynaptic neurotransmitter release probability. Changes in PPF are often interpreted as reflecting alterations in the mechanisms governing the release of neurotransmitters from the presynaptic terminal.

Preclinical Pharmacokinetics and Metabolism in Animal Models

Absorption, Distribution, and Excretion (ADE) Profiles in Preclinical Species

Studies in preclinical species have provided insights into how Mibampator (B1677121) and related AMPA receptor positive allosteric modulators (AMPAR PAMs) are handled by the body. While specific comprehensive ADE data for Mibampator across multiple species is not extensively detailed in the immediately available literature, information on related compounds within the same class offers valuable context.

Oral Bioavailability in Animal Models

Oral bioavailability is a key pharmacokinetic parameter indicating the proportion of an orally administered dose that reaches the systemic circulation. For AMPAR PAMs, including compounds structurally related to Mibampator, oral administration has been investigated in animal models.

Data from studies on related AMPAR modulators demonstrate variability in oral bioavailability across different preclinical species. For example, one compound (compound 9) showed good oral bioavailability in rats, dogs, and monkeys. cardiff.ac.uk

Table 1: Oral Bioavailability of a Related AMPAR Modulator (Compound 9) in Preclinical Species

| Species | Oral Bioavailability (%) | Source |

| Rat | 51 to 61 | cardiff.ac.uk |

| Dog | 51 to 61 | cardiff.ac.uk |

| Monkey | 51 to 61 | cardiff.ac.uk |

Some modulators within the class have exhibited moderate to low oral bioavailability, ranging from 2% to 54%. cardiff.ac.uk Rapid absorption, with peak plasma concentrations occurring between 0.5 and 1 hour, has been observed for a related compound (compound 10) in four species (rat, dog, minipig, and monkey). cardiff.ac.uk

Tissue Distribution and Brain Penetration (e.g., CSF concentrations in animals)

Understanding the distribution of a compound to various tissues, particularly the brain, is critical for centrally acting drugs like Mibampator. Mibampator has demonstrated the ability to cross the blood-brain barrier (BBB) in preclinical species. cenmed.com

Previous research indicated that Mibampator could cross the BBB after administration, with cerebrospinal fluid (CSF) concentrations being approximately 2% of plasma concentrations. nih.gov This suggests that while Mibampator does distribute to the central nervous system (CNS), the concentration in the CSF is significantly lower than in systemic circulation.

Studies with related AMPAR PAMs have also provided insights into tissue distribution and brain penetration. A related compound (compound 10) showed good tissue distribution with a volume of distribution at steady state exceeding the total body water in four species (rat, dog, minipig, and monkey). cardiff.ac.uk Another compound (compound 25) exhibited high CNS exposure, indicated by a brain:blood AUC ratio of 1.3 in a rat pharmacokinetic assay, suggesting high permeability. cardiff.ac.uk Furthermore, modifications to related compounds (compounds 21 and 22) that resulted in lower polar surface area led to significantly improved brain to blood ratios in rat in vivo pharmacokinetic studies. cardiff.ac.uk

Table 2: Brain Penetration Metrics for Mibampator and Related AMPAR Modulators in Animal Models

| Compound | Species | Metric | Value | Source |

| Mibampator | Not specified | CSF:Plasma Ratio | ~2% | nih.gov |

| Related Modulator (Cpd 25) | Rat | Brain:Blood AUC Ratio | 1.3 | cardiff.ac.uk |

| Related Modulator (Cpd 21) | Rat | Brain:Blood Ratio | 1.5 | cardiff.ac.uk |

| Related Modulator (Cpd 22) | Rat | Brain:Blood Ratio | 1.4 | cardiff.ac.uk |

Note: This table compiles available data on brain penetration for Mibampator and related compounds. The Mibampator data refers to CSF concentration relative to plasma. The other data points represent brain:blood ratios or AUC ratios for related modulators. This table is intended to be interactive.

Elimination Pathways and Half-Life in Animal Models

The elimination of a drug from the body occurs through various pathways, and the half-life dictates the duration of exposure. For some AMPAR modulators, including those structurally similar to Mibampator, short half-lives ranging from 0.5 to 1.6 hours have been reported. cardiff.ac.uk Another related compound (PF-04778574) demonstrated a moderate mean half-life of 3.4 hours in monkeys. cardiff.ac.uk While specific details on Mibampator's primary elimination pathways in animals were not extensively available, studies on related compounds suggest that metabolic clearance plays a significant role.

Metabolic Pathways and Metabolite Identification in Animal Tissues

Drug metabolism, primarily occurring in the liver, transforms compounds into metabolites that can be more easily eliminated from the body. Understanding these pathways and identifying metabolites is crucial for assessing potential activity or toxicity of the transformed products.

Role of Cytochrome P450 Enzymes (CYPs) and Other Enzymes in Animal Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a central role in the metabolism of many drugs and endogenous compounds in the liver and other tissues. mdpi.com, nih.gov Their involvement in the metabolism of AMPAR PAMs has been investigated.

In vitro metabolite identification studies using microsomes from various species, including rat, dog, and monkey, have been conducted for related compounds like compound 9. cardiff.ac.uk These studies help to understand the enzymatic processes involved in the initial metabolic transformations. While specific CYP enzymes responsible for Mibampator metabolism in animal models were not explicitly detailed in the search results, studies on related compounds provide relevant information. For instance, hepatic turnover of a related compound (compound 11) in humans was indicated to be predominantly mediated by CYP2C19 and CYP3A4, based on studies using recombinant human CYP isoforms. cardiff.ac.uk Furthermore, a related AMPAR modulator (compound 9) showed weak activation of PXR in both rats and humans, suggesting a low potential for inducing CYP3A4. cardiff.ac.uk Another compound (compound 25) was found to be devoid of significant CYP450 inhibitory activity. cardiff.ac.uk These findings highlight the relevance of CYP enzymes in the metabolism of this class of compounds in animal models and the potential for species differences.

Beyond CYPs, other enzymes can also contribute to drug metabolism. Incubation of Mibampator with Actinoplanes missouriensis, a bacterium known for its metabolic capabilities, generated several metabolites that were also detected in in vivo metabolism studies of preclinical species. cenmed.com, medchemexpress.com, medchemexpress.com This suggests that enzymatic pathways present in this microorganism share similarities with some of the metabolic routes in animals.

Identification and Characterization of Major Metabolites in Preclinical Species

Identifying and characterizing the metabolites formed in preclinical species is essential for understanding the metabolic fate of a compound. For a related AMPAR modulator (compound 9), a metabolite identification study using in vitro microsomes from rat, dog, and monkey revealed the presence of five metabolites, generally at low abundance relative to the parent compound. cardiff.ac.uk

One major metabolic pathway identified for compound 9 was the hydroxylation of the aliphatic part of the indane ring, which resulted in a major metabolite observed across all species tested (rat, dog, and monkey microsomes). cardiff.ac.uk Oxidation of the isopropyl moiety was also detected but represented a minor metabolic route for compound 9. cardiff.ac.uk Aryl hydroxylation was another metabolic pathway identified, although it was only significant in rat microsomes for compound 9. cardiff.ac.uk

The fact that metabolites detected in in vivo preclinical studies of Mibampator were also generated by Actinoplanes missouriensis incubation indicates that some of the major metabolites in animals have been identified, although their specific chemical structures and comprehensive characterization were not detailed in the provided search results. cenmed.com, medchemexpress.com, medchemexpress.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships in Preclinical Systems

Understanding the relationship between the concentration of Mibampator in biological systems and its observed pharmacological effects is crucial for characterizing its activity. Preclinical PK/PD studies in animal models have explored this relationship, particularly concerning the correlation between exposure levels and behavioral or physiological outcomes.

Correlation of Plasma/Brain Exposure with Pharmacological Effects in Animals

Establishing a direct correlation between plasma or brain exposure levels of a compound and its pharmacological effects in animal models is a key aspect of PK/PD characterization. For AMPAR potentiators like Mibampator, the target site is in the central nervous system (CNS), making brain exposure particularly relevant.

While detailed quantitative data specifically linking Mibampator's plasma or brain concentrations to precise levels of pharmacological effect in preclinical models were not extensively available in the reviewed literature, the general principle of AMPAR potentiators' activity is concentration-dependent. High-impact AMPAR potentiators are known to enhance AMPAR signaling, and their effects, both beneficial and adverse, are related to the level of potentiation achieved. wikipedia.org

Studies on related AMPAR modulators have provided some context for the relationship between brain exposure and effects within this class of compounds. For instance, a different AMPAR modulator was reported to induce procognitive effects in non-human primates at an unbound brain concentration (Cb,u) of approximately 0.35 nM. cardiff.ac.uk Higher unbound brain concentrations of a related modulator were associated with motor deficits and convulsions in different animal species, with varying thresholds across mice, dogs, and monkeys. cardiff.ac.uk Although these findings are not directly from Mibampator studies, they illustrate the concept of a concentration-dependent spectrum of effects for high-impact AMPAR PAMs.

Preclinical studies with Mibampator in rodents did raise concerns for potential tremor and convulsions, suggesting that certain exposure levels in these models were associated with adverse neurological effects. nih.gov The challenge in definitively linking plasma exposure to central pharmacological effects in some studies, even in clinical settings, highlights the complexity of assessing target engagement for CNS-acting drugs. nih.gov

Dose-Response Characterization in Animal Models

Dose-response studies in animal models are fundamental to understanding the relationship between the administered dose of a compound and the magnitude of the observed pharmacological response. Preclinical evaluations of Mibampator have demonstrated dose-dependent effects in specific behavioral paradigms.

In studies investigating the effects of Mibampator on ethanol-induced intoxication in rats, Mibampator was shown to significantly and dose-dependently reverse deficits in motor coordination and performance in an operant task. cenmed.commedchemexpress.comprobes-drugs.orgarctomsci.commedchemexpress.com This indicates that increasing doses of Mibampator led to a greater reversal of the ethanol-induced impairments in these animal models.

The broader class of high-impact AMPAR potentiators, to which Mibampator belongs, is characterized by a dose-dependent profile where lower doses can enhance cognition and memory, while higher doses may lead to motor coordination disruptions, convulsions, and neurotoxicity. wikipedia.org This general pattern of dose-dependent effects is a critical consideration in the preclinical evaluation of these compounds.

While specific dose-response curves with detailed efficacy and safety margins for Mibampator across various preclinical models were not comprehensively detailed in the available information, the reported dose-dependent reversal of ethanol (B145695) effects in rats provides direct evidence of a clear relationship between the administered dose and the pharmacological outcome in a relevant animal model.

The preclinical PK/PD characterization of Mibampator, particularly the observed dose-dependent effects in behavioral models, contributed to the understanding of its pharmacological profile in animals.

Synthetic Methodologies and Chemical Derivatization for Research

Established Synthetic Routes for MIBAMPATOR (B1677121)

Based on the available information, detailed, established synthetic routes specifically for MIBAMPATOR (LY-451395) for research purposes are not explicitly described with step-by-step procedures, key intermediates, or optimized conditions in the provided search results. MIBAMPATOR is identified by its chemical structure and IUPAC name, indicating a defined chemical entity wikipedia.orguni.ludrugbank.com.

Specific key reaction steps and intermediate compounds involved in the synthesis of MIBAMPATOR were not detailed in the provided search results. The compound's structure, N-[(2R)-2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide, suggests a synthesis involving the formation of biphenyl (B1667301), propyl, and sulfonamide moieties wikipedia.orguni.ludrugbank.com. General synthetic strategies for constructing such complex organic molecules often involve coupling reactions, functional group transformations, and amine or alcohol alkylations, but the precise sequence and reagents for MIBAMPATOR are not specified.

The optimization of synthetic yields and purity is critical for producing research-grade material. While specific optimization strategies for MIBAMPATOR synthesis were not found, achieving high purity for research compounds typically involves techniques such as chromatography (e.g., HPLC) and crystallization numberanalytics.com. Analytical methods, such as LC-API/MS/MS, can be used to determine the concentration and assess the purity of MIBAMPATOR nih.gov.

Key Reaction Steps and Intermediate Compounds

Design and Synthesis of MIBAMPATOR Analogs and Derivatives

The design and synthesis of analogs and derivatives of MIBAMPATOR are important for structure-activity relationship studies and the exploration of chemical space around the core structure. The biarylpropylsulfonamide structure of MIBAMPATOR provides a scaffold for generating related compounds wikipedia.org.

Rational design strategies for exploring the chemical space around AMPAR modulators like MIBAMPATOR often involve modifying different parts of the molecule to investigate their impact on activity, selectivity, and pharmacokinetic properties mdpi.comnih.gov. This can include alterations to the biphenyl system, the propyl linker, or the sulfonamide groups. Strategies may be guided by computational modeling or insights gained from studying other compounds in the same class nih.govresearchgate.netresearchgate.net.

Novel synthetic approaches are developed to efficiently generate libraries of analogs. While specific approaches for MIBAMPATOR analog libraries were not detailed, the synthesis of other AMPAR modulators and related compounds has involved multi-step organic reactions, including cyclization and functional group modifications mdpi.comsmolecule.com. Techniques like parallel synthesis or solid-phase synthesis can be employed to create diverse sets of analogs for screening.

Rational Design Strategies for Exploring Chemical Space

Stereochemical Considerations and Enantiomeric Synthesis

MIBAMPATOR possesses a defined stereochemistry at one of its carbon centers, indicated as (2R) in its IUPAC name wikipedia.orguni.ludrugbank.com. Stereochemistry is a crucial aspect in the synthesis of chiral compounds for research, as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles ethz.chresearchgate.netyork.ac.uk.

The synthesis of a specific enantiomer, such as the (2R) form of MIBAMPATOR, typically requires stereoselective synthetic methods or the resolution of a racemic mixture numberanalytics.comethz.chyork.ac.uk. Stereoselective synthesis can involve using chiral starting materials, chiral reagents, or chiral catalysts to control the stereochemical outcome of a reaction ethz.chresearchgate.netrijournals.com. Resolution techniques involve separating a mixture of enantiomers, often through the formation of diastereomeric salts or using chiral chromatography numberanalytics.comethz.chyork.ac.uk. The importance of stereochemistry is highlighted by findings that, for some related compounds, one enantiomer can be significantly more potent than the other researchgate.net.

Impact of Stereochemistry on Activity (if applicable)

Stereochemistry is applicable to Mibampator due to the presence of a chiral center wikipedia.orguni.lu. Research on related AMPA receptor potentiators has demonstrated that potentiating activity can be highly dependent on stereochemistry researchgate.net. For example, studies on a different class of AMPAR potentiators (cyclopentane derivatives) showed that activity was highly dependent on the stereochemistry at a specific position researchgate.net. While the direct impact of the (R) stereochemistry at the 2-position of the propyl chain in Mibampator on its specific activity compared to other stereoisomers is not explicitly detailed in the provided results, the general principle that stereochemistry can significantly influence the activity of AMPAR potentiators is established researchgate.net. The active isomer of the related compound LY404187, which is a racemic mixture, was identified as LY451646, indicating the importance of stereochemistry within this class of compounds researchgate.net.

Development of Stereoselective Synthetic Pathways

The development of stereoselective synthetic pathways is crucial for obtaining compounds with defined stereochemistry, especially when different stereoisomers exhibit varying biological activities rsc.orgnih.gov. General approaches to stereoselective synthesis exist, including methods for the stereoselective synthesis of biaryls and the use of chiral auxiliaries or catalysts researchgate.netrsc.orgnih.gov.

While specific details on the stereoselective synthesis of Mibampator are not provided in the search results, the importance of controlling stereochemistry in the synthesis of biologically active molecules like AMPAR potentiators is recognized researchgate.netrsc.orgnih.gov. The synthesis of related compounds, such as N-heteroarylcarbonylalanines which are ligands of the NMDA receptor (another type of glutamate (B1630785) receptor), has been achieved stereoselectively from chiral precursors nih.gov. These examples highlight the synthetic strategies employed to control stereochemistry in the creation of compounds targeting glutamate receptors.

Research findings on the stereochemistry of related AMPAR potentiators, such as the identification of the active isomer of LY404187, underscore the necessity of stereoselective synthesis to isolate and study the most potent and specific forms of these compounds researchgate.net.

Data Table:

While detailed quantitative data specifically on the impact of Mibampator's stereochemistry on activity or yields from stereoselective synthesis were not found in the search results, the principle of stereochemical dependence is noted for related compounds. A representative table structure illustrating how such data might be presented is shown below, based on findings for analogous compounds:

| Compound/Isomer | Stereochemistry | Receptor Potentiation (e.g., EC₅₀) | Notes |

| Compound X | (R)-isomer | Value 1 | More potent isomer (Hypothetical) |

| Compound X | (S)-isomer | Value 2 | Less potent isomer (Hypothetical) |

| LY404187 | Racemic Mixture | - | Contains active isomer LY451646 researchgate.net |

| LY451646 | Specific Isomer | - | Active isomer of LY404187 researchgate.net |

Structure Activity Relationship Sar and Computational Studies

Empirical Structure-Activity Relationships of MIBAMPATOR (B1677121) and Analogs

SAR studies of MIBAMPATOR and its analogs have aimed to identify the key structural features responsible for their AMPA receptor potentiating activity and selectivity. MIBAMPATOR is described as a "high-impact" AMPAR potentiator, capable of eliciting more robust increases in AMPAR signaling compared to "low-impact" potentiators from other chemical classes. wikipedia.org

Identification of Essential Structural Motifs for AMPA Receptor Potentiation

The biarylpropylsulfonamide structure of MIBAMPATOR is a core motif for its activity as an AMPAR PAM. wikipedia.org This class of modulators is understood to bind to allosteric sites on the AMPA receptor. nih.gov Specifically, for dimeric structures like MIBAMPATOR, X-ray diffraction data suggests that the sulfonamide groups bind to symmetrical side pockets within the receptor, while the biaryl fragment occupies a central pocket. mdpi.com This binding mode appears to be similar to that of other PAMs like cyclothiazide (B1669527), which stabilize the ligand-binding domain (LBD) dimer, thereby inhibiting receptor desensitization. mdpi.comnih.gov

Influence of Substituent Variations on Potency and Selectivity

Variations in the substituents on the biarylpropylsulfonamide scaffold have been explored to optimize potency and selectivity. While specific detailed data on a wide range of MIBAMPATOR analogs and their precise activity changes upon substitution were not extensively detailed in the search results, the literature indicates that SAR studies were carried out on analogs derived from the initial biarylalkylsulfonamide modulators. nih.gov For instance, LY-404187 (a racemate) and its (R)-isomer LY-451646 were identified as promising compounds with high activity and selectivity. nih.gov The fact that replacing the biaryl fragment with alkyl chains of different lengths does not necessarily decrease activity suggests flexibility in the linker region of such compounds. mdpi.com The modulatory activity of PAMs like MIBAMPATOR can also be significantly influenced by the presence of auxiliary proteins, such as transmembrane AMPAR regulatory proteins (TARPs), associated with the receptor complexes. researchgate.netresearchgate.netresearchgate.net For example, AMPARs incorporating the stargazin/γ2 TARP showed significantly slower deactivation compared to those incorporating γ8 TARP when modulated by MIBAMPATOR and another PAM, PF-04958242 (pesampator). researchgate.netresearchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry techniques, including molecular docking and molecular dynamics simulations, have been employed to gain insights into the interaction of MIBAMPATOR and other AMPAR PAMs with the receptor at a molecular level. researchgate.netmdpi.comnih.govnih.govresearchgate.netaston.ac.uk

Molecular Docking Simulations of MIBAMPATOR-AMPA Receptor Interactions

Molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand within a receptor's binding site. For AMPAR PAMs, including those structurally related to MIBAMPATOR, docking studies have been used to propose binding modes within the allosteric site located at the interface of the LBD dimer. mdpi.comnih.govnih.gov These simulations support the empirical SAR findings, suggesting how different parts of the molecule interact with specific residues or regions within the binding pocket. mdpi.comnih.gov The predicted binding site for PAMs like MIBAMPATOR is located at the interface of the LBD dimer, contributing to the stabilization of the receptor's active state. mdpi.comnih.govnih.gov

Molecular Dynamics (MD) Simulations to Elucidate Binding Stability and Conformational Changes

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability and the conformational changes induced by ligand binding. MD simulations have been used to refine the binding modes predicted by docking studies for AMPAR PAMs. mdpi.comresearchgate.net These simulations can illustrate how the interaction with the modulator affects the flexibility and dynamics of the AMPA receptor, potentially explaining the mechanism by which these compounds potentiate receptor activity, such as by stabilizing the open or desensitized states. mdpi.comresearchgate.net For example, MD simulations have been used to demonstrate that the conformational stabilization of a protein molecule in its closed form can be correlated with ligand activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate structural descriptors of compounds with their biological activity. While specific detailed QSAR models for MIBAMPATOR were not extensively found, QSAR studies are a common approach in the discovery and optimization of AMPAR ligands. nih.govresearchgate.netresearchgate.netresearchgate.netaston.ac.ukgoogleapis.com QSAR models can help identify the key physicochemical and structural properties that influence the potency and selectivity of AMPAR PAMs, guiding the design of novel analogs with improved properties. researchgate.net Platforms like the Online Chemical Modeling Environment (OCHEM) are utilized for performing QSAR studies, aiming to automate and simplify the process and share predictive models. researchgate.netresearchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Mibampator (LY-451395) is a positive allosteric modulator (PAM) of the AMPA receptor (AMPAR), an ionotropic glutamate (B1630785) receptor wikipedia.orgpharmakb.com. Its development reached phase II clinical trials before being discontinued (B1498344) wikipedia.orgpharmakb.com. Mibampator is classified as a biarylpropylsulfonamide AMPA receptor potentiator nih.gov.

The investigation into the structure-activity relationships (SAR) of AMPA receptor PAMs, including compounds like mibampator, is crucial for understanding how structural features influence their activity and for the design of novel modulators mdpi.com. Computational approaches, such as pharmacophore modeling and virtual screening, play a significant role in these studies by helping to identify key molecular features required for binding and activity and by facilitating the search for new compounds with desired properties mdpi.comnih.govmdpi.comresearchgate.net.

Pharmacophore modeling aims to define the essential steric and electronic features that a molecule must possess to interact with a specific biological target mdpi.comnih.gov. While general principles for the molecular design of AMPAR PAMs are still being developed, structure-activity relationships have been identified within individual series of compounds mdpi.com. Studies involving molecular modeling, including pharmacophore analysis, have been utilized to rationalize the binding modes of modulators with the AMPA receptor mdpi.com.

For mibampator, structural data, such as X-ray diffraction data, have indicated that its sulfonamide groups bind to symmetrical side pockets of the dimeric ligand-binding domain of the GluA2 AMPA receptor, while the biaryl fragment occupies the central pocket mdpi.com. This understanding of the binding mode is fundamental for developing pharmacophore models that represent the spatial arrangement of chemical features necessary for potentiation activity.

Virtual screening approaches utilize computational methods to search large databases of chemical compounds for potential drug candidates that match a defined pharmacophore model or exhibit favorable docking scores to the target protein mdpi.comnih.govmdpi.comresearchgate.net. These techniques can significantly accelerate the identification of novel lead compounds for further SAR studies and experimental validation researchgate.net.

While specific detailed research findings on pharmacophore modeling and virtual screening studies solely focused on Mibampator were not extensively detailed in the provided search results, the principles of these methods are broadly applied in the discovery and optimization of AMPA receptor modulators mdpi.commdpi.comnih.govmdpi.comresearchgate.net. The SAR studies on biarylalkylsulfonamide modulators, the class to which mibampator belongs, have involved creating analogs and conducting detailed SAR evaluations based on initial active compounds found through high-throughput screening mdpi.com. Computational methods, including molecular docking and molecular dynamics simulations, have been used to rationalize the results of SAR studies and understand the interactions between modulators and the AMPA receptor mdpi.comresearchgate.net.

The application of pharmacophore modeling and virtual screening in the context of AMPAR PAMs like mibampator would typically involve:

Developing pharmacophore models based on the known active compounds and their interactions with the receptor, potentially utilizing structural data such as that available for mibampator's binding mode mdpi.commdpi.comnih.gov.

Validating the predictive power of the generated pharmacophore models using known active and inactive compounds mdpi.comnih.gov.

Using the validated pharmacophore models as queries to screen large chemical databases to identify molecules that possess the required features for AMPAR potentiation mdpi.comnih.govresearchgate.net.

Further evaluating the identified hits through molecular docking and potentially molecular dynamics simulations to assess their binding affinity and stability within the AMPA receptor binding site mdpi.commdpi.comresearchgate.net.

Selecting promising compounds for synthesis and experimental testing to validate the computational predictions and further refine the SAR mdpi.comresearchgate.net.

Analytical and Methodological Advancements in Mibampator Research

Bioanalytical Techniques for MIBAMPATOR (B1677121) Quantification

Accurate quantification of MIBAMPATOR in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Bioanalytical methods are essential for determining drug concentrations in preclinical and clinical samples.

LC-MS/MS Methods for Quantification in Preclinical Biological Samples (e.g., plasma, brain tissue)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of small molecules like MIBAMPATOR in complex biological samples such as plasma and brain tissue. This method offers high sensitivity, selectivity, and speed. nih.govijper.orgmdpi.com

A validated LC-API/MS/MS method (BPLY451A) has been used for the analysis of MIBAMPATOR concentration in plasma samples. nih.gov This method demonstrated a lower limit of quantification (LLOQ) of 0.050 ng/mL and an upper limit of quantification (ULOQ) of 25.000 ng/mL. nih.gov Samples exceeding the ULOQ were diluted to fall within the calibrated range. nih.gov

LC-MS/MS methods generally involve sample preparation steps, chromatographic separation to isolate the analyte, and mass spectrometric detection for quantification. nih.govijper.orgmdpi.com For instance, methods for quantifying other compounds in plasma and brain tissue have employed techniques like single-step protein precipitation and specific chromatographic columns and mobile phases. nih.govmdpi.com Detection is typically performed using selected reaction monitoring (SRM) in either positive or negative electrospray ionization mode, depending on the compound's properties. nih.govijper.org These methods are validated to ensure accuracy, precision, sensitivity, and linearity within a defined range. nih.govijper.orgmdpi.com

While specific detailed parameters for MIBAMPATOR's LC-MS/MS method in preclinical brain tissue were not extensively detailed in the search results, the principles and techniques applied to similar compounds in brain tissue would be analogous, involving homogenization and extraction procedures prior to LC-MS/MS analysis. nih.govmdpi.com

Development of Assays for Metabolite Detection and Characterization

The metabolism of MIBAMPATOR in biological systems is an important aspect of its pharmacokinetic profile. Assays for metabolite detection and characterization are developed to identify and quantify the breakdown products of the parent compound. Incubation of MIBAMPATOR with microorganisms such as Actinoplanes missouriensis NRRL B3342 has been shown to generate several metabolites that were also detected in in vivo metabolism studies in preclinical species. cenmed.com

Techniques such as LC-MS, often coupled with high-resolution mass spectrometry (HRMS), are commonly employed for metabolite identification and structural characterization. sannova.net HRMS provides high mass accuracy, which is crucial for determining the elemental composition of metabolites. sannova.net The development of these assays involves analytical method development and validation to ensure accurate detection and characterization of metabolites in various biological matrices.

In Vitro Assay Development for Receptor Binding and Functional Activity

In vitro assays are fundamental for understanding the interaction of MIBAMPATOR with its target, the AMPA receptor, and evaluating its functional effects.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are considered a gold standard for measuring the affinity of a compound for its target receptor. giffordbioscience.comnih.gov These assays involve incubating a fixed concentration of a radiolabeled ligand that binds to the receptor with varying concentrations of the unlabeled test compound (MIBAMPATOR in this case) in membrane homogenates or cells expressing the receptor. giffordbioscience.comnih.govrevvity.com

By measuring the displacement of the radiolabeled ligand, the affinity of the unlabeled compound can be determined, typically expressed as an inhibition constant (Ki) or IC50 value. giffordbioscience.comrevvity.com Saturation binding experiments can also be performed with increasing concentrations of the radioligand to determine receptor density (Bmax) and the radioligand's dissociation constant (Kd). giffordbioscience.comnih.gov Radioligand binding assays are valuable for assessing the relative affinities of different compounds for the same receptor site. giffordbioscience.com

While specific radioligand binding data for MIBAMPATOR were not detailed in the search results, the general principles of these assays are applicable to studying its binding to AMPA receptors. researchgate.net

Electrophysiological Assays (e.g., patch-clamp) in Heterologous Expression Systems and Native Neurons

Electrophysiological techniques, particularly patch-clamp, are powerful tools for directly measuring the functional activity of ion channels like AMPA receptors in response to ligand binding. researchgate.netresearchgate.netmxwbio.com Patch-clamp allows for the recording of ion currents flowing through individual channels or across the entire cell membrane. mxwbio.com

These assays can be performed in heterologous expression systems, where AMPA receptors are artificially expressed in cell lines (e.g., HEK293 cells), or in native neurons. researchgate.netmoleculardevices.com Heterologous systems offer controlled environments for studying specific receptor subunits or complexes, while native neurons allow for the investigation of receptor function in a more physiological context. researchgate.netmoleculardevices.com

Patch-clamp can be used to assess various aspects of AMPAR function, including current amplitude, kinetics (activation, deactivation, desensitization), and modulation by compounds like MIBAMPATOR. researchgate.netresearchgate.net Studies using patch-clamp have investigated the effects of AMPAR modulators on synaptic transmission and neuronal excitability. researchgate.netresearchgate.netbiorxiv.org For example, patch-clamp recordings have been used to show how AMPAR modulators affect peak currents and single-channel conductance. researchgate.net

Calcium Imaging and Other Cell-Based Functional Assays

Calcium imaging is a widely used cell-based functional assay that measures changes in intracellular calcium concentration, which can serve as an indicator of receptor activity, particularly for receptors coupled to calcium signaling pathways or ion channels that are permeable to calcium. cellomicstech.combenthamopenarchives.comthermofisher.comnih.gov Fluorescent calcium indicators are loaded into cells, and changes in fluorescence intensity upon calcium binding are monitored using fluorescence microscopy or plate readers. benthamopenarchives.comthermofisher.comnih.gov

These assays can be used to screen for compounds that modulate receptor activity and to characterize their potency and efficacy. benthamopenarchives.comnih.gov Calcium flux assays are particularly relevant for studying receptors involved in intracellular calcium mobilization or influx. thermofisher.com

While direct application of calcium imaging specifically for MIBAMPATOR was not detailed in the search results, as an AMPAR PAM, its effects on AMPA receptor activity could indirectly influence intracellular calcium dynamics in certain cellular contexts, making calcium imaging a potentially relevant functional assay. thermofisher.com

Future Research Directions and Unexplored Avenues

Elucidation of MIBAMPATOR (B1677121) Interactions with Auxiliary AMPA Receptor Subunits (e.g., TARPs, CNIHs)

AMPA receptors in the brain associate with various auxiliary subunits, including Transmembrane AMPAR Regulatory Proteins (TARPs) and Cornichon Homologs (CNIHs). biorxiv.orgd-nb.infonih.gov These auxiliary subunits significantly influence AMPAR trafficking, gating, and pharmacological properties. d-nb.infonih.govnih.gov Research indicates that auxiliary proteins are predominant determinants of the differential efficacy of clinical candidates acting as AMPAR PAMs. researchgate.net Specifically, studies comparing MIBAMPATOR and another PAM, PF-04958242/BIIB104, on recombinant and native AMPARs found that the auxiliary protein incorporated into the receptor complexes was the primary molecular determinant shaping their modulatory activity on deactivation and decay. researchgate.net AMPARs containing the stargazin/γ2 TARP showed significantly greater slowing of deactivation by both PAMs compared to those incorporating γ8 TARP. researchgate.net Neither subunit composition (GluA1, A2, A4) nor flip/flop splice variants had a substantive effect on this differential modulation. researchgate.netmcgill.ca

Future research should focus on a detailed characterization of how MIBAMPATOR interacts with different auxiliary subunits. This includes:

Determining the binding sites and mechanisms of interaction between MIBAMPATOR and various TARP and CNIH subtypes.

Investigating how these interactions influence the conformational changes of the AMPAR complex upon MIBAMPATOR binding.

Elucidating the impact of specific auxiliary subunit compositions on the potency and efficacy of MIBAMPATOR's allosteric modulation.

Understanding these interactions at a molecular level is crucial for predicting and potentially tuning the pharmacological profile of MIBAMPATOR and related compounds for specific neuronal circuits or desired therapeutic effects.

Investigation of Cross-Talk with Other Neurotransmitter Systems at a Mechanistic Level (preclinical)

Alzheimer's disease and other neuropsychiatric disorders involve widespread dysregulation of multiple neurotransmitter systems, including cholinergic, noradrenergic, dopaminergic, and serotonergic systems, in addition to glutamatergic dysfunction. nih.govresearchgate.netmdpi.com While MIBAMPATOR is a selective AMPAR potentiator, its effects in complex biological systems may involve interactions or modulation of other neurotransmitter pathways. nih.gov

Preclinical research should explore the mechanistic basis of potential cross-talk between MIBAMPATOR-mediated AMPAR potentiation and other neurotransmitter systems. This could involve:

Studying the impact of MIBAMPATOR on the release, reuptake, and signaling of other neurotransmitters in relevant brain regions.

Investigating how chronic MIBAMPATOR administration might induce adaptive changes in other neurotransmitter systems.

Exploring potential synergistic or antagonistic effects when MIBAMPATOR is combined with agents targeting other neurotransmitter receptors.

Understanding these interactions is vital for predicting potential off-target effects, identifying optimal combination therapies, and gaining a more comprehensive understanding of MIBAMPATOR's system-level impact.

Development of Novel MIBAMPATOR-Inspired Chemical Entities with Tuned Pharmacological Profiles

MIBAMPATOR belongs to the biarylpropylsulfonamide group of AMPAR PAMs. wikipedia.org While MIBAMPATOR itself did not achieve market approval, the insights gained from its preclinical and clinical evaluation can inform the design of novel chemical entities. wikipedia.orgpharmakb.com The goal is to develop compounds with improved pharmacological profiles, such as enhanced target selectivity, reduced potential for off-target effects, and a wider therapeutic window. roehampton.ac.uk

Future research should leverage the structural information and mechanistic understanding of MIBAMPATOR's interaction with AMPARs and auxiliary subunits to design and synthesize novel compounds. This involves:

Structure-activity relationship (SAR) studies to identify chemical modifications that enhance desired properties (e.g., potency at specific AMPAR subtypes or auxiliary subunit complexes) and reduce undesired ones (e.g., proconvulsant activity). roehampton.ac.uk

Utilizing computational modeling and high-throughput screening approaches to identify promising lead compounds. researchgate.net

Developing compounds with tuned kinetic profiles, potentially focusing on "low-impact" potentiation to mitigate the risk of excitotoxicity associated with "high-impact" PAMs like MIBAMPATOR. wikipedia.orgroehampton.ac.uk

The development of MIBAMPATOR-inspired compounds with finely tuned pharmacological properties could lead to more effective and safer therapeutic agents for various neurological and psychiatric disorders.